molecular formula C7H12O3 B1444805 2-Methyloxane-3-carboxylic acid CAS No. 1538294-78-8

2-Methyloxane-3-carboxylic acid

Cat. No. B1444805
M. Wt: 144.17 g/mol
InChI Key: XMLJYPBOFYNZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyloxane-3-carboxylic acid is a heterocyclic compound . It has a molecular weight of 144.17 .


Synthesis Analysis

The synthesis of 2-Methyloxane-3-carboxylic acid involves various chemical reactions. The carboxylic acid functionality (COOH) is a key part of the synthesis process .


Molecular Structure Analysis

The IUPAC name for 2-Methyloxane-3-carboxylic acid is 2-methyltetrahydro-2H-pyran-3-carboxylic acid . The InChI code is 1S/C7H12O3/c1-5-6 (7 (8)9)3-2-4-10-5/h5-6H,2-4H2,1H3, (H,8,9) .


Chemical Reactions Analysis

The catalytic reduction of carboxylic acid derivatives, including 2-Methyloxane-3-carboxylic acid, has seen rapid development in recent years . These reactions involve molecular hydrogen as the reducing agent and can be promoted by both heterogeneous and homogeneous catalysts .


Physical And Chemical Properties Analysis

2-Methyloxane-3-carboxylic acid is an oil at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Antifibrinolytic Properties

2-Methyloxane-3-carboxylic acid, as found in AMCA (antifibrinolytically active isomer of p-aminomethyl cyclohexane carboxylic acid), exhibits potent inhibition of plasminogen activation. This property makes it effective as an antifibrinolytic agent, useful in stopping bleeding caused by general or local fibrinolysis. Its rapid excretion and short half-life in serum, combined with minimal side reactions, highlight its clinical utility (Andersson et al., 2009).

Pharmacological Activity

1,3-Dioxane-2-carboxylic acid derivatives, closely related to 2-Methyloxane-3-carboxylic acid, have shown potential as subtype-selective peroxisome proliferator-activated receptor alpha (PPARalpha) agonists. These derivatives, such as the compound 2-methyl-c-5-[4-(5-methyl-2-phenyl-1,3-oxazol-4-yl)butyl]-1,3-dioxane-r-2-carboxylic acid 4b, have demonstrated substantial hypolipidemic effects in diabetic mice models (Aoki et al., 2008).

Chemical Structure Analysis

The structural analysis of 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid reveals that its 1,3-dioxane ring adopts a chair conformation, with the carboxyl group in an axial inclination. This information is vital for understanding its chemical behavior and potential applications in various fields (Jia et al., 2012).

Microhaemorheological Applications

2-Methyloxane-3-carboxylic acid derivatives have been studied for their microhaemorheological properties, particularly in relation to binifibrate (an anti-arteriosclerotic and hypolipidaemic agent). These studies suggest their potential utility in improving circulatory disturbances and influencing blood flow properties (Dalmau et al., 1983).

Drug Precursor Roles

Compounds like 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, related to 2-Methyloxane-3-carboxylic acid, serve as precursors for drugs, showcasing the role of such compounds in pharmaceutical development (Dotsenko et al., 2019).

Optical Properties for Imaging and Therapy

Near-infrared (NIR) bacteriochlorin analogues, such as 3-(1'-butyloxy)ethyl-3-deacetyl-bacteriopurpurin-18-N-butylimide methyl ester, have been synthesized for use in fluorescence imaging and photodynamic therapy of cancer. These compounds, including the carboxylic acid derivative, show promising potential in medical imaging and treatment applications (Patel et al., 2016).

Safety And Hazards

The safety information for 2-Methyloxane-3-carboxylic acid includes several hazard statements: H315, H318, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

The hydrogenation of carboxylic acids and their esters, including 2-Methyloxane-3-carboxylic acid, is receiving increased attention in the context of upgrading bio-based feedstocks . This area of research is expected to continue to develop in the future .

properties

IUPAC Name

2-methyloxane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5-6(7(8)9)3-2-4-10-5/h5-6H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLJYPBOFYNZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyloxane-3-carboxylic acid

CAS RN

1538294-78-8
Record name 2-methyloxane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyloxane-3-carboxylic acid
Reactant of Route 2
2-Methyloxane-3-carboxylic acid
Reactant of Route 3
2-Methyloxane-3-carboxylic acid
Reactant of Route 4
2-Methyloxane-3-carboxylic acid
Reactant of Route 5
2-Methyloxane-3-carboxylic acid
Reactant of Route 6
2-Methyloxane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.